![molecular formula C26H24N2O4S B2773300 2-(3-((4-isopropylphenyl)sulfonyl)-4-oxoquinolin-1(4H)-yl)-N-phenylacetamide CAS No. 895651-14-6](/img/structure/B2773300.png)
2-(3-((4-isopropylphenyl)sulfonyl)-4-oxoquinolin-1(4H)-yl)-N-phenylacetamide
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Overview
Description
The compound “2-(3-((4-isopropylphenyl)sulfonyl)-4-oxoquinolin-1(4H)-yl)-N-phenylacetamide” is a complex organic molecule. It contains several functional groups including a sulfonyl group, a quinolinone group, and an acetamide group . The presence of these functional groups suggests that this compound could have interesting chemical properties and potential applications in various fields such as medicinal chemistry or materials science.
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. Unfortunately, without specific literature or experimental data, it’s challenging to propose a detailed synthesis route .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of a quinolinone group suggests a bicyclic structure with a nitrogen atom in one of the rings . The sulfonyl and acetamide groups are likely attached to this bicyclic core .
Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the sulfonyl group might be susceptible to nucleophilic attack, while the carbonyl group in the quinolinone ring could potentially undergo addition reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of polar functional groups like sulfonyl and acetamide could increase its solubility in polar solvents .
Scientific Research Applications
Phosphorus Chemistry and Heterocycles
The compound’s structure contains a chromone ring, which makes it an interesting candidate for reactions with phosphorus reagents. Researchers have explored its reactivity with phosphorous acid and its diesters, leading to the synthesis of novel phosphorus-containing compounds. Notably, the following products have been obtained:
- Diethyl Chromonyl Pyridinyl Phosphonate (5) : A more complex phosphonate ester incorporating both chromone and pyridine rings .
Anticancer Activity and Medicinal Chemistry
Chromone compounds, including derivatives like HMS3442L03, have drawn attention due to their pharmacological potential. Specifically:
- Anticancer Activity : Some chromone derivatives exhibit promising anticancer properties. Researchers have explored their effects on cancer cell lines, making them potential candidates for further investigation .
- Antimicrobial, Antioxidant, and Anti-Inflammatory Properties : Chromones have demonstrated activity against microbes, oxidative stress, and inflammation. These properties make them valuable in drug discovery and development .
Neurodegenerative Diseases and α-Synuclein Aggregation
Interestingly, HMS3442L03 may play a role in neurodegenerative diseases:
- α-Synuclein Aggregation : In vitro models using recombinant α-synuclein (p-α-syn) have employed compounds synthesized from HMS3442L03. These models help study protein aggregation and propagation, relevant to neurodegenerative conditions like Parkinson’s disease .
Crystallography and Structural Analysis
The molecular and crystal structures of substituted benzoxazinones (including HMS3442L03) have been analyzed using X-ray crystallography. Such studies provide insights into the compound’s conformation and interactions within the crystal lattice .
Mechanism of Action
Mode of Action
It’s known that the compound can undergo reactions with nucleophilic reagents, often accompanied by ring opening .
Biochemical Pathways
It’s known that the compound can participate in reactions leading to the formation of new heterocyclic systems
Result of Action
It’s known that the compound can form new pyrazole and isoxazole derivatives under certain conditions
Action Environment
It’s known that the compound’s reactions proceed under mild conditions (ethanol, room temperature) to form the title products with high yields .
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[4-oxo-3-(4-propan-2-ylphenyl)sulfonylquinolin-1-yl]-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O4S/c1-18(2)19-12-14-21(15-13-19)33(31,32)24-16-28(23-11-7-6-10-22(23)26(24)30)17-25(29)27-20-8-4-3-5-9-20/h3-16,18H,17H2,1-2H3,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOXLFVDIJFTLNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=CC=CC=C3C2=O)CC(=O)NC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-((4-isopropylphenyl)sulfonyl)-4-oxoquinolin-1(4H)-yl)-N-phenylacetamide |
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